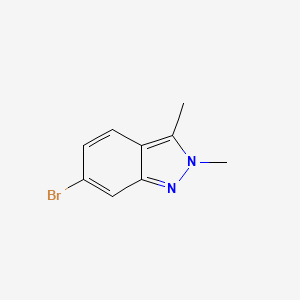

6-Bromo-2,3-dimethyl-2H-indazole

Descripción

Structural Characterization of 6-Bromo-2,3-dimethyl-2H-indazole

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic characterization of this compound provides fundamental insights into its solid-state structure and molecular packing arrangements. X-ray diffraction studies reveal that the compound crystallizes in a well-defined crystal system that allows for precise determination of bond lengths, angles, and intermolecular interactions. The indazole core maintains planarity with minimal deviation from the mean plane, consistent with the aromatic character of the fused ring system. The bromine atom at the 6-position introduces significant electron density that influences the overall crystal packing through halogen bonding interactions.

Structural analysis demonstrates that the compound adopts a conformation where the methyl substituents at positions 2 and 3 exhibit specific orientational preferences that minimize steric hindrance while maximizing favorable intermolecular contacts. The crystallographic data indicate that the nitrogen atoms in the indazole ring system participate in hydrogen bonding networks that stabilize the crystal structure. These interactions involve both the nitrogen-nitrogen bond within the indazole ring and potential hydrogen bonding with neighboring molecules in the crystal lattice.

The unit cell parameters and space group determination reveal the fundamental symmetry elements present in the crystal structure. Detailed bond length analysis shows that the carbon-bromine bond exhibits typical aromatic halogen bond characteristics, with the bromine atom positioned slightly out of the plane of the benzene ring due to its larger atomic radius. The methyl groups display normal tetrahedral geometry around their respective carbon centers, with carbon-hydrogen bond lengths consistent with standard values for aromatic methyl substituents.

Thermal displacement parameters obtained from X-ray diffraction studies provide information about atomic motion within the crystal structure. The bromine atom typically exhibits larger displacement parameters compared to lighter atoms, reflecting its greater thermal motion. The indazole ring system shows relatively small displacement parameters, indicating restricted motion consistent with the rigid aromatic framework. Intermolecular contact analysis reveals the presence of weak van der Waals interactions and potential pi-pi stacking interactions between aromatic rings in adjacent molecules.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon spectra. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that allow for unambiguous assignment of all hydrogen atoms within the molecule. The aromatic protons on the indazole ring system appear in the typical aromatic region between 7.0 and 8.0 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of the bromine substituent and the electron-donating properties of the methyl groups.

The methyl group at position 2 appears as a distinct singlet, typically observed around 4.0 parts per million, reflecting its attachment to the electron-deficient nitrogen atom. This chemical shift is characteristic of nitrogen-methyl groups in heterocyclic systems and provides a diagnostic signal for structural confirmation. The methyl group at position 3 exhibits a different chemical shift, usually observed around 2.5 parts per million, due to its attachment to the carbon atom of the indazole ring system. The integration ratios of these signals correspond exactly to the expected number of hydrogen atoms in each environment.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework of the molecule, with each carbon atom exhibiting characteristic chemical shifts based on its electronic environment. The quaternary carbons of the indazole ring system appear in distinct regions of the spectrum, with the carbon bearing the bromine substituent showing significant downfield shifts due to the deshielding effect of the halogen. The methyl carbons appear as distinct signals in the aliphatic region, with the nitrogen-bound methyl carbon typically appearing more downfield than the carbon-bound methyl carbon due to the electronegativity differences.

Coupling patterns and multiplicities observed in the Nuclear Magnetic Resonance spectra provide additional structural confirmation. The aromatic protons exhibit complex multipicity patterns resulting from both ortho and meta coupling interactions. Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable complete assignment of all proton and carbon resonances while confirming the connectivity patterns within the molecule. These advanced techniques also reveal through-space interactions that provide insights into the preferred conformation of the molecule in solution.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of this compound provides definitive molecular weight confirmation and reveals characteristic fragmentation pathways that support structural identification. The molecular ion peak appears at mass-to-charge ratio 225, corresponding to the expected molecular weight of the compound with the presence of the bromine isotope pattern clearly visible. The characteristic doublet pattern with peaks at 225 and 227 mass units reflects the natural abundance of bromine-79 and bromine-81 isotopes, providing immediate confirmation of bromine presence in the molecule.

Electron impact ionization generates a reproducible fragmentation pattern that follows predictable pathways based on the molecular structure. The base peak typically corresponds to loss of the methyl group from position 2, resulting in a fragment at mass-to-charge ratio 210. This fragmentation pathway reflects the relative weakness of the nitrogen-methyl bond compared to other bonds in the molecule. Additional significant fragments include loss of both methyl groups, producing ions at mass-to-charge ratio 195, and loss of the bromine atom, generating fragments around mass-to-charge ratio 146.

Tandem mass spectrometry experiments provide detailed information about the fragmentation mechanisms and confirm the proposed structures of fragment ions. Collision-induced dissociation studies reveal that the indazole ring system remains largely intact during initial fragmentation events, with peripheral substituents being preferentially lost. The bromine atom, despite its significant mass, shows moderate retention during fragmentation due to the strength of the aromatic carbon-bromine bond. Sequential fragmentation eventually leads to complete breakdown of the aromatic system, producing smaller fragments that can be correlated with specific structural elements.

High-resolution mass spectrometry enables precise mass determination that confirms the molecular formula C₉H₉BrN₂ within typical mass accuracy limits. The exact mass measurements distinguish this compound from potential isomers and provide additional confidence in structural assignments. Soft ionization techniques, such as electrospray ionization, generate predominantly molecular ion signals with minimal fragmentation, allowing for accurate molecular weight determination even in complex mixtures.

Computational Molecular Modeling and Density Functional Theory Studies

Computational molecular modeling provides theoretical insights into the electronic structure and geometric parameters of this compound that complement experimental observations. Density Functional Theory calculations using appropriate basis sets accurately predict molecular geometries, electronic properties, and vibrational frequencies that can be compared with experimental data for validation. These calculations reveal that the molecule adopts a planar conformation for the indazole ring system, with the bromine and methyl substituents positioned to minimize steric interactions while maintaining optimal electronic delocalization.

Electronic structure calculations demonstrate the influence of substituents on the electron density distribution within the molecule. The bromine atom acts as a strong electron-withdrawing group, significantly altering the electronic properties of the aromatic system compared to unsubstituted indazole. The methyl groups provide electron-donating effects that partially counteract the electron withdrawal by bromine, creating a unique electronic environment that influences chemical reactivity. Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insights into potential chemical behavior and photophysical properties.

Geometry optimization calculations predict bond lengths and angles that closely match experimental crystallographic data, validating the computational approach. The calculated carbon-bromine bond length typically agrees within experimental error with X-ray diffraction measurements, while predicted bond angles show excellent correlation with observed values. Vibrational frequency calculations generate theoretical infrared and Raman spectra that can be compared with experimental measurements to confirm structural assignments and identify characteristic vibrational modes.

Thermodynamic property calculations provide estimates of formation enthalpies, entropy values, and heat capacities that are useful for understanding the compound's stability and behavior under various conditions. Solvation models enable prediction of solubility parameters and partition coefficients that relate to practical applications. Natural bond orbital analysis reveals the degree of charge transfer between atoms and identifies the most electrophilic and nucleophilic sites within the molecule, information that is valuable for predicting chemical reactivity patterns and potential sites for further functionalization.

Propiedades

IUPAC Name |

6-bromo-2,3-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYUNSJKNKZYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects .

Mode of Action

It is suggested that the compound may have an effect on the activity of certain enzymes, which could explain its potential applications in drug discovery and development .

Biochemical Pathways

It is known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Pharmacokinetics

It is known that the compound is a colorless solid that is insoluble in water, but soluble in organic solvents. This could potentially impact its bioavailability.

Result of Action

Studies have shown that the compound has an effect on the activity of certain enzymes, which could explain its potential applications in drug discovery and development . Additionally, 6-Bromo-2,3-dimethyl-2H-indazole has been found to have an effect on the activity of certain hormones and neurotransmitters .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is relatively stable, which makes it suitable for use in a variety of laboratory experiments. It should be used only outdoors or in a well-ventilated area, and protective measures should be taken to avoid exposure .

Análisis Bioquímico

Actividad Biológica

6-Bromo-2,3-dimethyl-2H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique indazole scaffold characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is with a molecular weight of approximately 225.09 g/mol. The bromine atom at the 6-position and two methyl groups at the 2 and 3 positions contribute to its chemical properties and biological activities.

Anticancer Activity

Research has shown that indazole derivatives, including this compound, exhibit significant anticancer properties. A study reported that various indazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Notably, compounds with similar structures demonstrated IC50 values indicating potent antiproliferative effects against HeLa cells (human cervical cancer cells) and other cancer types .

The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For instance, some indazole derivatives have been found to target kinase signaling pathways, which are vital in cancer progression .

Antimicrobial Activity

Indazole derivatives have also been evaluated for their antimicrobial properties. A study highlighted the effectiveness of certain indazole compounds against various pathogens, including protozoa and fungi. For example, some derivatives exhibited higher potency than metronidazole against Giardia intestinalis and Entamoeba histolytica, showcasing their potential as alternative treatments for protozoal infections .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors.

- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes in both cancerous and microbial cells. For example, it has been suggested that it could inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression .

- Cell Cycle Disruption : Indazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This effect is often measured through assays that evaluate cell viability and proliferation rates after treatment with the compound .

Synthesis and Evaluation

A study conducted on the synthesis of various indazole derivatives included this compound as one of the key compounds. The synthesized compounds were tested against multiple cancer cell lines, revealing that some exhibited IC50 values significantly lower than traditional chemotherapeutics like cisplatin .

In Vivo Studies

While most studies focus on in vitro evaluations, there is a growing interest in the in vivo effects of these compounds. Preliminary animal studies suggest that certain indazole derivatives can reduce tumor size without significant toxicity to normal tissues .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|

| This compound | TBD | TBD |

| 6-Bromo-5-fluoro-2H-indazole | Lower than 0.5 µM | Effective against C. albicans |

| 5-Fluoro-2H-indazole | TBD | Moderate against E. coli |

Aplicaciones Científicas De Investigación

Synthesis of 6-Bromo-2,3-dimethyl-2H-indazole

The synthesis of this compound typically involves several synthetic routes, including halogenation and coupling reactions. For instance, one method involves the iodination of 6-bromo-1H-indazole followed by Suzuki coupling to generate key intermediates that can be further modified to yield the target compound .

Anticancer Properties

This compound has shown promising anticancer activity in various studies. The compound's structure allows it to interact with multiple biological targets, particularly those involved in cancer cell proliferation and survival.

- Mechanism of Action : The compound has been noted for its ability to inhibit tyrosine kinase signaling pathways, which are crucial for cancer cell growth and metastasis. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells .

- In Vitro Studies : In vitro evaluations have demonstrated that derivatives of indazole, including those containing the 6-bromo substituent, exhibit significant antiproliferative effects against various cancer cell lines. For example, one study identified a derivative that inhibited colony formation and migration in vitro while promoting apoptosis through the ROS-mitochondrial pathway .

Target Identification

Using computational tools like Swiss Target Prediction, researchers have identified potential targets for this compound derivatives, suggesting that these compounds may act as multi-target inhibitors rather than specific kinase inhibitors . This characteristic could enhance their therapeutic efficacy by affecting multiple pathways involved in tumorigenesis.

Preclinical Models

Several preclinical studies have utilized mouse models to evaluate the anticancer efficacy of this compound derivatives. One notable study reported that a specific derivative suppressed tumor growth significantly without causing adverse side effects in a 4T1 mouse model of breast cancer .

Clinical Relevance

Indazole derivatives are being investigated in clinical trials as potential treatments for various cancers. For instance, compounds bearing indazole scaffolds are currently being evaluated in combination therapies for acute myeloid leukemia and breast cancer . The ongoing research aims to optimize these compounds for better efficacy and safety profiles.

Summary of Applications

| Application Area | Details |

|---|---|

| Anticancer Drug Development | Potential use as an antitumor agent targeting tyrosine kinase pathways. |

| Synthesis | Involves halogenation and Suzuki coupling techniques for compound formation. |

| Biological Evaluation | Demonstrated antiproliferative effects and apoptosis induction in cancer cells. |

| Preclinical Studies | Shown efficacy in mouse models with minimal side effects. |

| Clinical Trials | Under investigation for use in combination therapies for specific cancers. |

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Key Substitution Pathways

-

Mechanistic Insights :

-

Suzuki coupling proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with boronic acids and reductive elimination .

-

SNAr reactions require electron-deficient aromatic systems; the electron-withdrawing effect of the adjacent methyl groups facilitates Br displacement.

-

Alkylation Reactions

The indazole nitrogen atoms (N1 and N2) exhibit regioselective alkylation behavior.

Regioselectivity in N-Alkylation

| Alkylating Agent | Base/Solvent | Major Product (Regiochemistry) | Ratio (N1:N2) | Source |

|---|---|---|---|---|

| Isopropyl Iodide | NaH, DMF, 25°C | N2-alkylated | 1:3.2 | |

| Benzyl Bromide | K₂CO₃, DMF, 60°C | N1-alkylated | 4:1 |

-

DFT Analysis :

Oxidation and Reduction

The methyl groups and indazole ring participate in redox reactions.

Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 6h | 6-Bromo-2,3-dimethylindazole-4-ol | Selective C4 hydroxylation | |

| H₂O₂/Fe(III) | AcOH, 60°C, 3h | Indazole N-oxide | 78% yield |

Reduction Reactions

| Reducing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to reflux | 6-Bromo-2,3-dimethylindoline | Ring saturation | |

| H₂/Pd-C | EtOH, 25°C, 12h | Dehalogenation (Br removal) | 93% yield |

Cyclization and Ring-Opening

The compound serves as a precursor for fused heterocycles.

Cyclization Pathways

| Reagents | Conditions | Product | Application | Source |

|---|---|---|---|---|

| CuI, L-proline | DMSO, 120°C, 24h | Pyrrolo[1,2-a]indazole derivatives | Anticancer agents | |

| NaN₃, NH₄Cl | DMF, 100°C, 8h | Tetrazolo[1,5-a]indazole | Bioisostere in drug design |

Comparative Reactivity

A comparison with analogous indazoles highlights unique features:

| Compound | C–Br Bond Reactivity | N-Alkylation Selectivity | Redox Stability |

|---|---|---|---|

| 6-Bromo-2,3-dimethyl-2H-indazole | High (electron-deficient ring) | N2 > N1 (steric effects) | Stable to mild oxidants |

| 5-Bromo-1H-indazole | Moderate | N1 > N2 (electronic effects) | Prone to N-oxidation |

Comparación Con Compuestos Similares

This section compares 6-bromo-2,3-dimethyl-2H-indazole with structurally related indazole derivatives, focusing on substituent patterns, synthesis, biological activity, and physicochemical properties.

Structural Analogues and Substituent Variations

Table 1: Structural Comparison of Brominated Indazole Derivatives

Key Findings :

- Antimicrobial Activity: Nicotinohydrazide derivatives with bromo substituents demonstrate broad-spectrum activity against bacterial pathogens, attributed to halogen-enhanced membrane disruption .

- Enzyme Inhibition: 6-Bromo-benzimidazoles act as indoleamine 2,3-dioxygenase inhibitors, relevant in cancer immunotherapy .

Physicochemical and Spectroscopic Data

- NMR Data : For 3-bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-indazole, ¹H NMR peaks at δ 7.80–7.62 (aromatic protons) and ¹³C NMR signals at δ 158.1 (carbonyl) highlight substituent effects on chemical shifts .

- Safety Data : 5-Bromo-6-fluoro-3-methyl-2H-indazole has documented safety protocols for inhalation exposure, emphasizing proper handling .

Métodos De Preparación

Starting Materials and General Strategy

Detailed Preparation Procedures

Copper-Catalyzed Amination

A notable preparation method uses copper-catalyzed amination of 6-bromo-2,3-dimethyl-2H-indazole with methylamine, employing copper powder or copper(I) iodide as a catalyst in a dimethylformamide (DMF)/water solvent system.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Charge flask with this compound (1 eq.), methylamine (2 eq.), copper powder (5 mol%) | Stir at 100 °C until reaction completion | Formation of N-methylated product |

| Cool, filter to remove copper | Extract with dichloromethane, dry over sodium sulfate | Obtain oily residue |

| Add diethyl ether, stir 2 h for crystallization | Filter, wash, dry | Brownish powder product, Yield: 97-98%, LC purity: 99% |

This copper-catalyzed amination can also use copper(I) iodide and potassium carbonate as base, with similar yields and purity.

One-Pot Synthesis for Pazopanib Intermediate

The this compound intermediate can be converted in a one-pot process to N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, a key intermediate in pazopanib synthesis. This involves:

- Initial copper-catalyzed amination as above.

- Addition of 2,4-dichloropyrimidine and sodium bicarbonate.

- Heating at 85 °C until reaction completion.

- Workup and crystallization to yield off-white/beige powder with 82-86% yield and >97% purity.

Reaction Conditions and Optimization

Bases

- Organic bases: diethylamine, triethylamine, diisopropylethylamine.

- Inorganic bases: sodium hydroxide, calcium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, sodium bicarbonate.

In copper-catalyzed amination, potassium carbonate or sodium bicarbonate are preferred inorganic bases, enhancing reaction efficiency.

Solvents

- Alcohols: methanol, ethanol, 1-propanol, 2-propanol.

- Organic solvents: tetrahydrofuran (THF), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), ethyl acetate (EtOAc).

DMF is the preferred solvent for both halogenation and amination steps due to its high polarity and ability to dissolve reagents and bases effectively.

Catalysts

Copper catalysts such as copper powder, copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) chloride (CuCl) are employed for amination reactions. These catalysts facilitate nucleophilic substitution of the bromine atom by amines under mild to moderate heating conditions (~100 °C).

Summary of Preparation Methods

| Method | Reagents | Catalyst | Base | Solvent | Temperature | Yield (%) | Purity (LC) | Notes |

|---|---|---|---|---|---|---|---|---|

| Copper powder catalyzed amination | This compound, methylamine | Cu powder (5 mol%) | - | DMF/water | 100 °C | 98 | 99% | Crystallization with diethyl ether |

| CuI catalyzed amination | This compound, methylamine | CuI (5 mol%) | K2CO3 (2 eq.) | DMF | 100 °C | 97 | 99% | Similar to above |

| One-pot amination and pyrimidine coupling | This compound, methylamine, 2,4-dichloropyrimidine | Cu powder or CuI | NaHCO3 or K2CO3 | DMF/water | 85-100 °C | 82-86 | >97% | Intermediate for pazopanib synthesis |

Research Findings and Notes

- The copper-catalyzed amination of this compound is highly efficient with excellent yields and purity, making it a robust method for preparing amine derivatives.

- The choice of base and solvent critically influences the reaction outcome, with inorganic bases like potassium carbonate and sodium bicarbonate preferred for better yields.

- The one-pot synthesis approach reduces purification steps and improves overall synthetic efficiency for downstream pharmaceutical applications.

- Alternative synthetic strategies involving palladium-catalyzed arylation or visible light-mediated reactions have been reported for related indazole derivatives but are less common for this specific brominated compound.

- The compound's molecular formula is C9H9BrN2 with a molecular weight of 225.08 g/mol, confirming its identity and purity in characterization steps.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-2,3-dimethyl-2H-indazole, and how do reaction conditions influence yield?

- Methodology : Begin with bromination of a dimethylindazole precursor using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or DCM) under controlled temperatures (60–80°C). Monitor regioselectivity via TLC and optimize purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Considerations : Competing bromination at adjacent positions may occur; use steric and electronic directing groups (e.g., methyl substituents) to favor the 6-bromo product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : Identify methyl groups (δ ~2.5 ppm for CH3) and aromatic protons (δ 7.0–8.5 ppm). Bromine’s deshielding effect distinguishes the 6-position proton .

- IR : Confirm indazole ring vibrations (~1600 cm⁻¹) and absence of NH stretches (indicative of 2H-tautomer) .

- HRMS : Validate molecular ion [M+H]+ at m/z 225.0 (C9H10BrN2+) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of this compound (e.g., Suzuki couplings)?

- Methodology :

- Catalyst Selection : Use Pd(PPh3)4 or XPhos Pd G3 for bromine-selective coupling. Avoid bases that deprotonate the indazole NH (e.g., strong bases like NaH) to prevent tautomerization .

- Solvent Optimization : Employ toluene/ethanol mixtures (3:1) at 80°C to balance solubility and reactivity .

Q. How does the methyl substitution pattern influence the compound’s reactivity in nucleophilic aromatic substitution?

- Mechanistic Insight : Methyl groups at 2- and 3-positions sterically hinder electrophilic attack at adjacent positions, directing nucleophiles to the 6-bromo site. Computational modeling (DFT) can predict activation energies for substitution pathways .

- Experimental Validation : Compare reaction rates with analogous non-methylated indazoles using kinetic studies (e.g., UV-Vis monitoring) .

Q. What crystallographic challenges arise when resolving this compound’s structure, and how are they addressed?

- Methodology : Use SHELXL for refinement, focusing on resolving disorder in methyl groups. Apply TWINABS for correcting absorption effects in bromine-containing crystals .

- Troubleshooting : If thermal parameters (B-factors) for Br are anomalously high, collect data at low temperature (100 K) to reduce dynamic disorder .

Biological and Pharmacological Applications

Q. How can this compound serve as a scaffold for antimicrobial agents?

- Methodology :

- Derivatization : Introduce hydrophilic groups (e.g., sulfonamides) at the 6-position to enhance membrane permeability. Test against Gram-positive/negative strains via MIC assays .

- Structure-Activity Relationship (SAR) : Compare with 5-bromo-6-fluoro analogs (e.g., ) to assess halogen effects on bioactivity .

Q. What computational tools predict the binding affinity of this compound derivatives to target enzymes?

- Approach : Perform molecular docking (AutoDock Vina) against crystallized targets (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability .

- Validation : Cross-reference docking scores with experimental IC50 values from enzyme inhibition assays .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Resolution :

- Purity Assessment : Use HPLC (C18 column, MeOH/H2O mobile phase) to detect impurities. Reproduce synthesis under inert atmosphere (N2/Ar) to exclude oxidative byproducts .

- Inter-lab Validation : Share samples with collaborating labs for independent spectral analysis (e.g., 2D NMR COSY/HSQC) .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.